![molecular formula C11H14N2OS B2744749 1-[3-(1,3-Thiazol-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2361639-83-8](/img/structure/B2744749.png)
1-[3-(1,3-Thiazol-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains a pyrrolidine ring and a thiazole ring. The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The thiazole ring is also a five-membered ring, but it contains three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The thiazole ring can be synthesized from a variety of precursors, including those containing an imidazole ring . The exact synthesis route for this specific compound is not mentioned in the available literature.Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The thiazole ring also contributes to the molecule’s properties, including its amphoteric nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the pyrrolidine and thiazole rings. For example, the pyrrolidine ring is known to increase three-dimensional coverage due to the non-planarity of the ring . The thiazole ring is amphoteric in nature, showing both acidic and basic properties .Future Directions
The future directions for research on this compound could include further exploration of its synthesis routes, investigation of its chemical reactions, and study of its biological activities. Given the broad range of activities exhibited by compounds containing pyrrolidine and thiazole rings , this compound could potentially be developed into a novel drug.
properties
IUPAC Name |
1-[3-(1,3-thiazol-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-11(14)13-5-3-9(8-13)7-10-12-4-6-15-10/h2,4,6,9H,1,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJJYZJYISFLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)CC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Thiazol-2-ylmethyl)pyrrolidin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

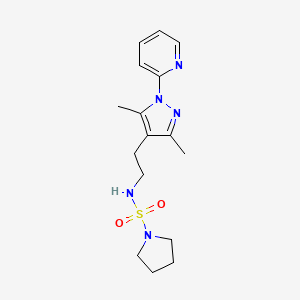

![1-(4-{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2744670.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2744672.png)
![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide](/img/structure/B2744674.png)
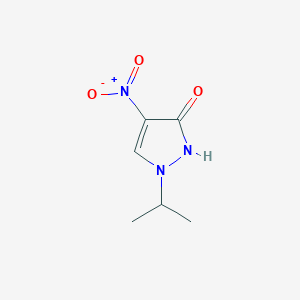
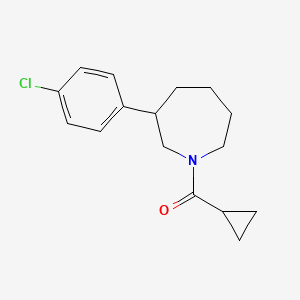
![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2744679.png)

![1-[({2-[(2-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}ethyl)disulfanyl]ethyl}imino)methyl]naphthalen-2-ol](/img/structure/B2744682.png)
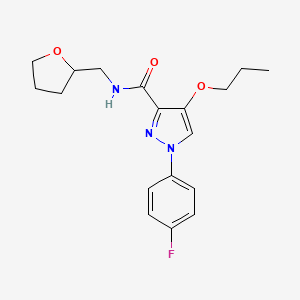
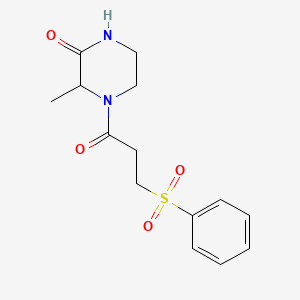
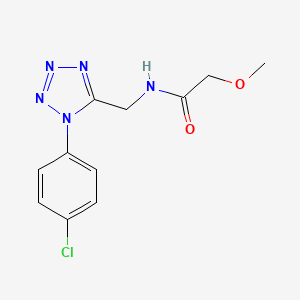
![6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2744689.png)